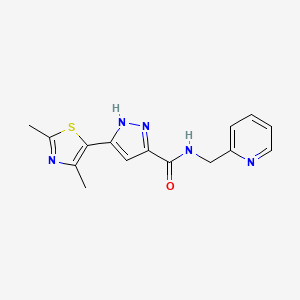
3-(2,4-dimethylthiazol-5-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-dimethylthiazol-5-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dimethylthiazol-5-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Thiazole ring synthesis: The thiazole ring can be synthesized by the reaction of a thioamide with a haloketone.
Coupling reactions: The final compound can be obtained by coupling the pyrazole and thiazole rings with the pyridin-2-ylmethyl group under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can occur at the pyrazole ring or the carboxamide group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 3-(2,4-dimethylthiazol-5-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or nucleic acids, modulating their activity. The molecular targets and pathways involved could include inhibition of specific enzymes or binding to receptor sites, leading to altered cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carboxamide: Lacks the pyridin-2-ylmethyl group.
N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide: Lacks the thiazole ring.
3-(2,4-dimethylthiazol-5-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxamide: Variation in the position of the carboxamide group.
Uniqueness
The uniqueness of 3-(2,4-dimethylthiazol-5-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C15H15N5OS |
|---|---|
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
5-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H15N5OS/c1-9-14(22-10(2)18-9)12-7-13(20-19-12)15(21)17-8-11-5-3-4-6-16-11/h3-7H,8H2,1-2H3,(H,17,21)(H,19,20) |
Clé InChI |
GWQMASVXKMXPQJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=N1)C)C2=CC(=NN2)C(=O)NCC3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Butyl-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091687.png)
![ethyl [8-(2-hydroxyethyl)-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetate](/img/structure/B14091688.png)
![7-Chloro-1-(3-chlorophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091702.png)
![methyl (4-hydroxy-1,7-dimethyl-2-oxo-1,2-dihydro-8H-imidazo[2,1-f]purin-8-yl)acetate](/img/structure/B14091704.png)
![1-(3,4-Dichlorophenyl)-6,7-dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091718.png)
![N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14091720.png)
![9-amino-7-fluoro-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one](/img/structure/B14091723.png)

![2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-6-(trifluoromethyl)pyrimidin-4(3H)-one](/img/structure/B14091742.png)

![N-[6-(trifluoromethyl)pyridin-3-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B14091744.png)
![3-[(2-fluorobenzyl)amino]pyrazine-2(1H)-thione](/img/structure/B14091747.png)
![1-[3-(Pentyloxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091749.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14091758.png)
